![molecular formula C24H26N4O3 B2861062 1-(8-(2-Oxo-2-(p-tolylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide CAS No. 921512-08-5](/img/structure/B2861062.png)
1-(8-(2-Oxo-2-(p-tolylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide
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Description
Scientific Research Applications
Drug Development and Synthesis
Quinoline derivatives, such as the one , are often explored for their potential in drug development due to their structural complexity and versatility. They can serve as key intermediates in the synthesis of pharmacologically active molecules. For instance, quinolinyl-pyrazoles, which share a similar quinoline core, have been studied for their efficacy against typical drugs in the market .
Biological Activity and Therapeutics
The biological activity of quinoline derivatives makes them candidates for therapeutic applications. They have been used historically for the treatment of diseases like malaria, and modern derivatives continue to be evaluated for their antimalarial properties as well as other potential uses in treating infectious diseases .
Pharmacological Evolution
In recent years, there has been a significant increase in the study of N-heterocycles, including quinoline derivatives, due to their distinctive interactions with biological cells. These interactions are crucial for the development of new medications with less toxicity and more potency .
Chemical Synthesis Methodologies
Quinoline and its derivatives are synthesized through various methods, both conventional and novel. The compound could be used in exploring new synthetic pathways or improving existing ones, contributing to the field of synthetic chemistry .
properties
IUPAC Name |
1-[8-[2-(4-methylanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-16-5-8-19(9-6-16)26-22(29)15-31-20-4-2-3-17-7-10-21(27-23(17)20)28-13-11-18(12-14-28)24(25)30/h2-10,18H,11-15H2,1H3,(H2,25,30)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBNFELSIPACBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-(2-Oxo-2-(p-tolylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide |
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